molecular formula C15H29N3 B13208434 1-(4-Ethenylpiperidin-4-yl)-4-(2-methylpropyl)piperazine

1-(4-Ethenylpiperidin-4-yl)-4-(2-methylpropyl)piperazine

Cat. No.: B13208434
M. Wt: 251.41 g/mol
InChI Key: UGVHWNHNUKZVNZ-UHFFFAOYSA-N
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Description

1-(4-Ethenylpiperidin-4-yl)-4-(2-methylpropyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethenylpiperidin-4-yl)-4-(2-methylpropyl)piperazine typically involves multi-step organic reactions. One common method involves the alkylation of piperazine with 4-ethenylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethenylpiperidin-4-yl)-4-(2-methylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

1-(4-Ethenylpiperidin-4-yl)-4-(2-methylpropyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethenylpiperidin-4-yl)-4-(2-methylpropyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethenylpiperidin-4-yl)piperazine
  • 4-(2-Methylpropyl)piperazine
  • 1-(4-Ethenylpiperidin-4-yl)-4-methylpiperazine

Uniqueness

1-(4-Ethenylpiperidin-4-yl)-4-(2-methylpropyl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the ethenyl and methylpropyl groups on the piperazine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H29N3

Molecular Weight

251.41 g/mol

IUPAC Name

1-(4-ethenylpiperidin-4-yl)-4-(2-methylpropyl)piperazine

InChI

InChI=1S/C15H29N3/c1-4-15(5-7-16-8-6-15)18-11-9-17(10-12-18)13-14(2)3/h4,14,16H,1,5-13H2,2-3H3

InChI Key

UGVHWNHNUKZVNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)C2(CCNCC2)C=C

Origin of Product

United States

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